(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the imidazolidinone core under specific reaction conditions, such as controlled temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their antithrombotic effects.
Uniqueness
(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of a bromophenyl group, a furan ring, and an imidazolidinone core. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C17H15BrN2O2S |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H15BrN2O2S/c1-2-9-20-16(21)14(19-17(20)23)10-13-7-8-15(22-13)11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,23)/b14-10- |
InChI Key |
HAXAXPGDLAPYTO-UVTDQMKNSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)NC1=S |
Origin of Product |
United States |
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